Dioxooctadecadienoic acid

Description

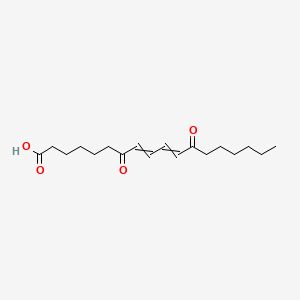

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H28O4 |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

7,12-dioxooctadeca-8,10-dienoic acid |

InChI |

InChI=1S/C18H28O4/c1-2-3-4-6-11-16(19)13-9-10-14-17(20)12-7-5-8-15-18(21)22/h9-10,13-14H,2-8,11-12,15H2,1H3,(H,21,22) |

InChI Key |

WTLVYAWQAPUBFY-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |

Canonical SMILES |

CCCCCCC(=O)C=CC=CC(=O)CCCCCC(=O)O |

Synonyms |

7,12-dioxo-octadeca-8,10-dien-1-oic acid ostopanic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dioxooctadecadienoic Acid

Endogenous Biosynthetic Routes of Dioxooctadecadienoic Acid

The endogenous synthesis of this compound is intricately linked to the metabolism of essential fatty acids, particularly the omega-6 fatty acid, linoleic acid.

Precursor Substrate Identification and Utilization in this compound Synthesis

The primary precursors for the biosynthesis of this compound are essential fatty acids that cannot be synthesized by the human body and must be obtained from the diet. wikipedia.org

Essential fatty acids, such as linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid), are fundamental for various metabolic processes. wikipedia.org Animal cells are incapable of producing n-3 or n-6 type fatty acids, making them essential dietary components. sigmaaldrich.com These fatty acids serve as the foundational molecules for the synthesis of longer, more unsaturated fatty acids. drugbank.com The body utilizes these precursors for the production of signaling molecules like prostaglandins (B1171923) and leukotrienes. wikipedia.org

Dioxooctadecadienoic acids are specifically derived from the oxidation of linoleic acid. nih.gov Linoleic acid, a polyunsaturated fatty acid, is a major component of low-density lipoproteins. nih.gov Through enzymatic and non-enzymatic processes, linoleic acid is converted into hydroperoxy-octadecadienoic acids (HpODE), which are then further metabolized into hydroxy-octadecadienoic acids (HODE) and the ketone derivatives, oxo-octadecadienoic acids (oxoODE), which include this compound. nih.gov Studies have shown that reducing dietary intake of linoleic acid can decrease the levels of these oxidized metabolites. nih.gov

Table 1: Key Precursor Fatty Acids

| Fatty Acid | Type | Role in Biosynthesis |

|---|---|---|

| Linoleic Acid | Omega-6 | Direct precursor to this compound through oxidation. nih.gov |

Role of Essential Fatty Acids as Precursors.

Enzymatic Catalysis in this compound Biosynthesis

The conversion of precursor fatty acids into this compound is facilitated by a series of specific enzymes that catalyze oxidation and desaturation reactions. ijariie.comnumberanalytics.com

Characterization of Key Desaturases and Oxidases

Desaturases are a class of enzymes responsible for introducing double bonds into fatty acyl chains. scialert.net In the context of this compound formation, desaturases like Δ6-desaturase and Δ12-desaturase are involved in the initial steps of modifying linoleic acid. frontiersin.org Oxidases, on the other hand, directly introduce oxygen into the fatty acid chain, a critical step in forming the "dioxo" structure. The initial oxidation of linoleic acid to hydroperoxy-octadecadienoic acids can be catalyzed by lipoxygenases (LOX) and cyclooxygenases (COX). nih.gov

Fatty acid desaturase 2 (Fads2) is a key enzyme in the biosynthesis of long-chain polyunsaturated fatty acids, acting as the first enzyme in the pathway. mdpi.com The process of desaturation of membrane phospholipids (B1166683) is carried out by desaturases located in the endoplasmic reticulum and chloroplasts. frontiersin.org

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme Class | Specific Enzyme Example(s) | Function |

|---|---|---|

| Desaturases | Δ6-desaturase, Δ12-desaturase, FAD2 | Introduce double bonds in the fatty acid precursor chain. frontiersin.orgfrontiersin.org |

Investigation of Cytochrome P450 Enzymes in this compound Formation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including fatty acids. mdpi.comwikipedia.org Several CYP families, particularly CYP1, CYP2, and CYP3, are responsible for the majority of oxidative metabolism in humans. mdpi.com

CYP enzymes, specifically ω-hydroxylases from the CYP4 family (including CYP4A, CYP4B, and CYP4F), are known to metabolize fatty acids by adding a hydroxyl group. frontiersin.org While their primary role is often hydroxylation, they are also implicated in the formation of various oxidized lipid mediators. frontiersin.orgmdpi.com The initial oxidation step of linoleic acid can be catalyzed by cytochrome P450 enzymes, contributing to the formation of hydroperoxy-octadecadienoic acids, the precursors to this compound. nih.gov These enzymes are integral to the complex network of pathways that generate a diverse array of bioactive lipid molecules from essential fatty acid precursors.

Thiolase and Related Enzyme Activities in Fatty Acid Metabolism Relevant to this compound

Thiolases are a ubiquitous class of enzymes crucial for fatty acid metabolism, catalyzing the reversible Claisen condensation of two acyl-CoA molecules. wikipedia.org Their activity is central to both the breakdown (catabolism) and synthesis (anabolism) of fatty acids, and thus they are fundamentally relevant to the metabolic lifecycle of this compound. Thiolases are broadly categorized into two main types based on their primary metabolic role and substrate specificity. wikipedia.orgnih.gov

Degradative Thiolases (EC 2.3.1.16): Also known as 3-ketoacyl-CoA thiolases or Thiolase I, these enzymes catalyze the final step in the beta-oxidation pathway. wikipedia.orgassaygenie.com In this thiolytic cleavage reaction, a 3-ketoacyl-CoA intermediate is cleaved by the addition of a free Coenzyme A (CoA) molecule, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter. assaygenie.commdpi.com Degradative thiolases exhibit broad chain-length specificity, acting on substrates from 4 to 22 carbons long. nih.govbiorxiv.org This activity is thermodynamically favorable in the degradative direction. nih.govbiorxiv.org For a derivative of this compound undergoing beta-oxidation, a 3-ketoacyl-CoA thiolase would be essential for the final cleavage step in each cycle of the spiral.

Biosynthetic Thiolases (EC 2.3.1.9): Also known as acetoacetyl-CoA thiolases or Thiolase II, these enzymes are primarily involved in anabolic pathways. wikipedia.org They catalyze the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, the initial step in pathways like steroid and ketone body biosynthesis. wikipedia.orgbiorxiv.org While they can catalyze the reverse degradative reaction, their main physiological role is synthesis. nih.gov Thiolase II enzymes are generally specific for C4 chains. nih.govbiorxiv.org The biosynthesis of the 18-carbon backbone of this compound would rely on the reverse action of the beta-oxidation pathway, a process where the condensation activity of thiolase is a key reaction. researchgate.net

The catalytic mechanism for both types involves a key cysteine residue in the active site that forms a covalent acyl-enzyme intermediate. researchgate.net The balance between the forward (synthesis) and reverse (degradation) reactions is critical for cellular lipid homeostasis and is influenced by the relative concentrations of substrates like acetyl-CoA and the cellular energy state. gmcsurat.edu.in

Table 1: Comparison of Thiolase Types Relevant to Fatty Acid Metabolism

| Feature | Degradative Thiolase (Thiolase I) | Biosynthetic Thiolase (Thiolase II) |

|---|---|---|

| EC Number | 2.3.1.16 | 2.3.1.9 |

| Primary Pathway | Fatty Acid Beta-Oxidation | Biosynthesis (e.g., Steroids) |

| Primary Reaction | Thiolytic cleavage of 3-ketoacyl-CoA | Condensation of two Acetyl-CoA molecules |

| Substrate Specificity | Broad (C4-C22 acyl-CoAs) nih.govbiorxiv.org | Specific (Acetyl-CoA, Acetoacetyl-CoA) nih.govbiorxiv.org |

| Cellular Localization | Mitochondria, Peroxisomes nih.govbiorxiv.org | Cytosol, Mitochondria nih.govbiorxiv.org |

| Relevance to this compound | Catabolism (breakdown) | Potential role in biosynthesis of backbone |

Cellular and Organelle Localization of this compound Biosynthetic Machinery

The synthesis of a modified fatty acid like this compound involves multiple enzymatic steps, and the machinery for these processes is compartmentalized within specific cellular organelles. The primary locations for fatty acid metabolism in eukaryotic cells are the cytoplasm, mitochondria, and peroxisomes. nih.govnih.gov

Cytosol: The de novo synthesis of most fatty acids occurs in the cytosol. youtube.com This pathway uses acetyl-CoA, primarily derived from citrate (B86180) that is transported out of the mitochondria, as the initial building block. The key enzyme complex, fatty acid synthase (FAS), orchestrates the iterative addition of two-carbon units from malonyl-CoA to build a saturated fatty acid chain, typically palmitate (16:0). youtube.com Subsequent modifications, such as elongation and desaturation, can also be initiated in the cytosol and the endoplasmic reticulum.

Mitochondria: The mitochondrial matrix is the principal site of fatty acid beta-oxidation, the process that breaks down fatty acids to produce acetyl-CoA for the citric acid cycle and to generate reducing equivalents (NADH and FADH₂) for ATP production. assaygenie.comnih.govuomustansiriyah.edu.iq Mitochondria also possess a fatty acid synthesis (mFAS) system, which is distinct from the cytosolic pathway and is involved in producing specific fatty acids required for mitochondrial function, such as lipoic acid.

Peroxisomes: These organelles are involved in specialized lipid metabolic pathways. nih.gov They perform the alpha-oxidation of branched-chain fatty acids like phytanic acid and are also responsible for the beta-oxidation of very-long-chain fatty acids (VLCFAs; >C22), which are shortened to a length that can then be transported to the mitochondria for complete oxidation. nih.govuomustansiriyah.edu.iq The initial dehydrogenation step in peroxisomal beta-oxidation is catalyzed by an acyl-CoA oxidase that directly transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂). uomustansiriyah.edu.iq

The specific biosynthetic machinery for this compound, an oxidized derivative of an 18-carbon fatty acid, would likely be distributed between these compartments. The basic 18-carbon dienoic acid backbone could be synthesized in the cytosol and endoplasmic reticulum. The introduction of the dioxo (ketone) groups likely occurs via subsequent oxidation reactions, potentially involving cytochrome P450 enzymes in the endoplasmic reticulum or as part of peroxisomal or mitochondrial processes that handle oxidized fatty acids.

Table 2: Primary Cellular Locations for Fatty Acid Metabolism

| Organelle | Primary Metabolic Pathways | Relevance to this compound |

|---|---|---|

| Cytosol | De novo fatty acid synthesis. youtube.com | Synthesis of the precursor 18-carbon fatty acid chain. |

| Endoplasmic Reticulum | Fatty acid elongation and desaturation; Omega-oxidation. nih.gov | Introduction of double bonds and potential oxidative modifications (e.g., ketone groups). |

| Mitochondria | Beta-oxidation; Citric acid cycle; Oxidative phosphorylation. uomustansiriyah.edu.iq | Catabolism (breakdown) of the fatty acid for energy; potential site of modification. |

| Peroxisomes | Beta-oxidation of VLCFAs; Alpha-oxidation of branched-chain fatty acids. nih.govuomustansiriyah.edu.iq | Potential site for the oxidation and subsequent breakdown of the modified fatty acid chain. |

Catabolic Pathways and this compound Turnover

The degradation or turnover of this compound and its derivatives is accomplished primarily through established fatty acid catabolic pathways, which must be adapted to handle its specific chemical structure, namely the presence of double bonds and ketone groups.

Beta-Oxidation and Alpha-Oxidation Mechanisms Applied to this compound Derivatives

Beta-Oxidation: Beta-oxidation is the core pathway for fatty acid breakdown, occurring as a four-step spiral in the mitochondrial matrix. assaygenie.combyui.edu Each cycle shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH₂. libretexts.org

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the resulting hydroxyl group to a ketone.

Thiolysis: A ketoacyl-CoA thiolase cleaves the chain, releasing acetyl-CoA. assaygenie.com

For this compound, this process is complicated by its pre-existing features:

Dienoic Nature (Two Double Bonds): Standard beta-oxidation enzymes cannot process the cis or unconjugated double bonds found in naturally occurring unsaturated fatty acids. Additional auxiliary enzymes, such as Enoyl-CoA Isomerase and 2,4-Dienoyl-CoA Reductase , are required to reposition and reduce these bonds into the correct configuration for the hydratase and subsequent enzymes to act upon. libretexts.org

Dioxo Nature (Two Ketone Groups): The presence of ketone (oxo) groups on the fatty acid chain would halt the standard beta-oxidation spiral at that position. Before oxidation could proceed, these ketone groups would likely need to be reduced to hydroxyl groups by specific reductase enzymes, a process that would consume reducing equivalents like NADPH or NADH.

Alpha-Oxidation: Alpha-oxidation is a specialized pathway that removes a single carbon atom from the carboxyl end of a fatty acid. gmcsurat.edu.inwikipedia.org It occurs in the peroxisomes and is primarily used for the catabolism of branched-chain fatty acids, such as phytanic acid, where a methyl group on the beta-carbon physically blocks beta-oxidation. libretexts.orgwikipedia.org The process involves hydroxylation at the alpha-carbon, followed by oxidation and decarboxylation. libretexts.org While a critical pathway, it is not the primary mechanism expected for a straight-chain derivative like this compound unless specific modifications that block beta-oxidation are present.

Role of Specific Enzyme Systems in this compound Degradation

The degradation of a complex molecule like this compound requires a coordinated effort of several enzyme systems beyond the core beta-oxidation machinery.

Acyl-CoA Synthetases: Before any degradation can occur in the mitochondria or peroxisomes, the fatty acid must be "activated" by being attached to Coenzyme A. This is performed by acyl-CoA synthetases in an ATP-dependent reaction. uomustansiriyah.edu.iqlibretexts.org

Carnitine Shuttle System: For degradation in the mitochondria, the activated fatty acyl-CoA must be transported across the inner mitochondrial membrane. This is accomplished by the carnitine shuttle, involving the enzymes Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2) . nih.govuomustansiriyah.edu.iq

Beta-Oxidation Core Enzymes: This includes the families of Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratases, Hydroxyacyl-CoA Dehydrogenases, and Ketoacyl-CoA Thiolases. mdpi.com

Auxiliary Enzymes for Unsaturated Fats: As mentioned, Enoyl-CoA Isomerase and 2,4-Dienoyl-CoA Reductase are essential for handling the double bonds. libretexts.org

Reductases: To process the oxo groups, specific keto-reductase enzymes would be necessary to convert the ketones into hydroxyl groups, which could then be acted upon by the dehydrogenases of the beta-oxidation pathway.

Ligninolytic-type Enzymes: In some biological systems, particularly in microorganisms, extracellular oxidative enzymes like peroxidases and laccases are involved in breaking down complex organic polymers. rug.nl While primarily associated with lignin, similar oxidative enzyme systems could potentially be involved in the initial modification or breakdown of complex fatty acid derivatives in the environment. mdpi.com

Metabolic Flux Analysis in this compound Pathways

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.comfrontiersin.org It provides a detailed snapshot of cellular metabolism in action, moving beyond simple measurements of metabolite concentrations to understand the dynamic flow of molecules through pathways. bohrium.comnih.gov Applying MFA to this compound would allow researchers to determine its rates of synthesis, degradation, and conversion to other products.

Isotope Tracing Methodologies for Elucidating this compound Flux

Stable isotope tracing is the primary experimental method for performing MFA. biorxiv.orgspringernature.com The methodology involves introducing a substrate enriched with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C) or Deuterium (²H), into a cell culture or whole organism. nih.gov

The general workflow for an isotope tracing experiment to study this compound flux is as follows:

Selection of Isotope Tracer: A labeled precursor that contributes to the fatty acid backbone is chosen. Common choices include ¹³C-glucose (which is converted to acetyl-CoA), or a labeled fatty acid like ¹³C-linoleic acid. biorxiv.org

Incubation: The biological system is cultured in a medium containing the labeled tracer, allowing the cells to metabolize it and incorporate the isotopes into newly synthesized molecules. springernature.com The system is allowed to reach a metabolic and isotopic steady state.

Metabolite Extraction: After a set period, the cells are harvested, and metabolites are extracted. The lipid fraction containing this compound would be isolated.

Mass Spectrometry (MS) Analysis: The extracted metabolites are analyzed using high-resolution mass spectrometry, typically coupled with gas or liquid chromatography (GC-MS or LC-MS). mdpi.com The mass spectrometer measures the mass-to-charge ratio of the metabolite fragments, allowing for the determination of their mass isotopomer distribution (MID)—that is, the percentage of molecules that contain zero, one, two, or more labeled atoms. biorxiv.orgmdpi.com

Flux Calculation: The experimentally measured MIDs are compared to MIDs predicted by a computational model of the organism's metabolic network. By using iterative algorithms, the model adjusts the flux values for each reaction until the predicted MIDs match the experimental data as closely as possible. biorxiv.orgmdpi.com This process reveals the in vivo rates of the pathways responsible for the synthesis and turnover of this compound.

This approach can precisely map how precursors are channeled into this compound biosynthesis and identify which catabolic routes are most active for its degradation. frontiersin.org

Quantitative Assessment of this compound Intermediates

The biosynthesis of this compound originates from the oxidative metabolism of polyunsaturated fatty acids, primarily linoleic acid. The formation of this compound involves a series of intermediate molecules whose concentrations can be quantitatively assessed in various biological matrices to understand metabolic fluxes and their physiological relevance. The pathway generally proceeds through initial oxygenation to form hydroperoxides, which are subsequently reduced to alcohols and then oxidized to ketones.

The primary precursor for this pathway is Linoleic Acid (LA) , an essential omega-6 fatty acid. Through enzymatic or non-enzymatic actions, LA is converted into hydroperoxy-octadecadienoic acids (HpODEs). nih.govmdpi.comoup.com These are unstable intermediates that are readily metabolized into more stable forms, including hydroxy-octadecadienoic acids (HODEs). nih.govresearchgate.net Further oxidation of HODEs by enzymes such as hydroxyfatty acid dehydrogenase yields mono-keto derivatives known as oxo-octadecadienoic acids (oxo-ODEs or KODEs). researchgate.net The sequential oxidation of these mono-keto intermediates would ultimately produce this compound.

The key intermediates that can be quantitatively measured include:

Hydroperoxyoctadecadienoic acids (HpODEs) : The initial products of lipoxygenase (LOX) or cyclooxygenase (COX) activity on linoleic acid. nih.govnih.gov

Hydroxyoctadecadienoic acids (HODEs) : Formed by the reduction of HpODEs and are the most abundant hydroxyl fatty acids in tissues like human skin. researchgate.netmdpi.com

Oxo-octadecadienoic acids (oxo-ODEs) : Formed by the oxidation of HODEs. nih.gov

Detailed research has focused on developing methods for the accurate measurement of these oxidized linoleic acid metabolites (OXLAMs), as they are implicated in a variety of pathological conditions. nih.gov One such study utilized quadrupole time-of-flight mass spectrometry (Q-TOFMS) for the quantification of HODE and oxo-ODE isomers in rat plasma. nih.govresearchgate.net The findings from this research provide a quantitative snapshot of the steady-state levels of these key intermediates.

The mean concentrations of these metabolites in rat plasma highlight the relative abundance of each intermediate. For instance, 13-HODE and 9-oxoODE were found in higher concentrations compared to 9-HODE and 13-oxoODE. nih.govresearchgate.net The total amount of 9-position oxidized metabolites (9-HODE and 9-oxoODE) was found to be 275.9 nmol/L, while the total for 13-position oxidized metabolites was 181 nmol/L. nih.gov

Table 1: Mean Concentrations of this compound Intermediates in Rat Plasma

This table presents quantitative data for key intermediates in the formation of this compound, as measured in rat plasma using Q-TOFMS. The data is based on the one-point standard addition method.

| Metabolite Intermediate | Mean Concentration (nmol/L) | Standard Deviation (± nmol/L) |

|---|---|---|

| 9-Hydroxyoctadecadienoic acid (9-HODE) | 57.8 | 18.7 |

| 13-Hydroxyoctadecadienoic acid (13-HODE) | 123.2 | 31.1 |

| 9-Oxo-octadecadienoic acid (9-oxoODE) | 218.1 | 53.7 |

| 13-Oxo-octadecadienoic acid (13-oxoODE) | 57.8 | 19.2 |

Data sourced from Jian et al. (2012). nih.gov

The levels of these intermediates are not static and can be significantly altered in different physiological or pathological states. For example, increased levels of linoleic acid oxidation products are found in the plasma and LDL of patients with atherosclerosis. zeroacre.combmj.com Research on human atherosclerotic plaque tissue has revealed that the levels of HODE compounds are 20- to 40-fold higher than F(2)-isoprostanes, another established marker of oxidative stress. nih.gov This underscores the significant flux through the linoleic acid oxidation pathway in cardiovascular disease. In newborns with microcephaly due to antenatal Zika virus exposure, plasma concentrations of HODEs, particularly the 13-HODE isomer, were found to be significantly higher compared to control groups. plos.org

Table 2: Research Findings on Quantitative Levels of Linoleic Acid Oxidation Products

This table summarizes findings on the levels of HODEs and other metabolites in different biological contexts.

| Biological Context | Key Finding | Intermediate(s) Measured | Reference |

|---|---|---|---|

| Human Atherosclerotic Plaque | Levels of hydroxy fatty acids were 20-40 times higher than F(2)-isoprostanes. | HODEs, HETEs | nih.gov |

| Atherosclerosis Patients | 9-HODE is 20-fold higher in young patients and 30- to 100-fold greater in older patients compared to healthy individuals. | 9-HODE | bmj.com |

| Zika-Exposed Microcephalic Newborns | Elevated plasma concentrations of HODE compared to normocephalic and control newborns. | 9-HODE, 13-HODE | plos.org |

| Human Skin | 9/13-HODEs are the most abundant hydroxyl fatty acids, with higher concentrations in the epidermis than the dermis. | 9-HODE, 13-HODE | mdpi.com |

The quantitative assessment of these intermediates is crucial for understanding the metabolic pathways leading to the formation of complex oxylipins like this compound. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), often involving isotope dilution, are standard for achieving accurate quantification. nih.govnih.govacs.org

Advanced Analytical Methodologies for Dioxooctadecadienoic Acid Research

Chromatographic Techniques for Dioxooctadecadienoic Acid Separation and Purification

Chromatography is a foundational technique for isolating specific lipid molecules from complex mixtures. The separation is typically based on the differential partitioning of analytes between a stationary phase and a mobile phase.

Ultra-High Performance Liquid Chromatography (UHPLC) is an advanced form of liquid chromatography that uses smaller stationary phase particles (<2 µm) and higher pressures than traditional HPLC. phenomenex.com This results in significantly improved resolution, higher sensitivity, and faster analysis times, making it ideal for separating structurally similar isomers of oxidized fatty acids. phenomenex.comresearchgate.net

In the analysis of complex natural extracts, UHPLC coupled with high-resolution mass spectrometry has been successfully used to separate and tentatively identify isomers of this compound. nih.gov For instance, in an analysis of a hydroalcoholic plant extract, two distinct isomers were resolved. nih.gov The use of specific columns, such as those with C18 stationary phases, is common for the reversed-phase separation of fatty acids and their derivatives. mdpi.comthermofisher.com The high resolving power of UHPLC is crucial for separating these isomers from a multitude of other compounds, including other unsaturated fatty acids and polyphenols, that may be present in the sample matrix. nih.gov

Table 1: Example of UHPLC System Parameters for Oxidized Fatty Acid Analysis This table is a representative example based on typical methodologies for analyzing complex extracts containing fatty acids.

| Parameter | Setting | Rationale |

| System | UHPLC | Provides high resolution and sensitivity needed for isomeric separation. phenomenex.com |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Standard for retaining and separating nonpolar to moderately polar lipids. mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified aqueous phase for good peak shape and ionization efficiency. nih.gov |

| Mobile Phase B | Methanol (B129727) or Acetonitrile with 0.1% Formic Acid | Organic solvent to elute compounds based on hydrophobicity. nih.gov |

| Gradient | Linear gradient from 5% to 100% B | Allows for the separation of a wide range of compounds with varying polarities. nih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical UHPLC columns. nih.govmdpi.com |

| Column Temp. | 35 - 40 °C | Controls retention time reproducibility and viscosity. nih.govmdpi.com |

| Detection | High-Resolution Mass Spectrometry (HR-MS) | Enables sensitive detection and accurate mass measurement for identification. nih.gov |

Column chromatography is a widely used preparative technique for the fractionation of lipids. google.com For oxidized fatty acids, silica (B1680970) gel is a common stationary phase. wustl.edu In one study, autoxidized linoleic acid was fractionated using silicic acid column chromatography to isolate different oxidized species, which led to the synthesis and study of compounds including 9,12-dioxooctadecenoic acid. oup.com

The general procedure involves packing a glass column with silica gel and eluting the sample with a series of solvents of increasing polarity. wustl.edu A typical solvent system might start with a nonpolar solvent like hexane (B92381) to elute non-oxidized lipids, followed by solvents of increasing polarity, such as dichloromethane (B109758) and methanol mixtures, to elute more polar oxidized fatty acids. wustl.edu This method allows for the separation of fatty acids based on the number and type of functional groups (e.g., hydroxyl, keto), which is essential for purifying this compound from a reaction or extraction mixture. wustl.edu

Ultra-High Performance Liquid Chromatography (UHPLC) Applications.

Spectrometric Characterization of this compound

Following chromatographic separation, mass spectrometry and nuclear magnetic resonance spectroscopy are employed for the definitive structural characterization of the isolated compounds.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for determining the elemental composition of an unknown compound. nih.gov ESI is a soft ionization technique that typically produces intact molecular ions, and when coupled with a high-resolution mass analyzer (like Orbitrap or TOF), it can provide mass measurements with high accuracy (typically <5 ppm error). researchgate.netresearchgate.net

For long-chain fatty acids, which are acidic in nature, analysis is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. mdpi.com The analysis of a plant extract by UHPLC-HR-ESI-Orbitrap/MS detected two isomers of this compound, both exhibiting an accurate measured mass of m/z 307.1910. nih.gov This mass corresponds to the molecular formula C₁₈H₂₈O₄, confirming the elemental composition of the target analyte. nih.gov

Tandem mass spectrometry (MS/MS) is used to generate structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. mdpi.com The fragmentation pattern is often unique to a specific molecular structure and can be used to differentiate between isomers. sciex.comsciex.com

In the HR-ESI-MS/MS analysis of this compound isomers ([M-H]⁻ at m/z 307.1910), characteristic fragment ions were observed at m/z 289.18, 260.96, and 235.14. nih.gov These fragments likely correspond to sequential losses of neutral molecules such as water (H₂O) and carbon monoxide (CO), which are indicative of the presence of hydroxyl (from enol forms) and carbonyl functional groups. The precise fragmentation pathway provides clues to the location of the oxo groups along the fatty acid chain, helping to distinguish between different positional isomers. nih.govsciex.com

Table 2: HR-ESI-MS/MS Fragmentation Data for this compound Isomers Data sourced from the analysis of isomers in a natural extract. nih.gov

| Precursor Ion ([M-H]⁻) | Molecular Formula | Major Product Ions (m/z) |

| 307.1910 | C₁₈H₂₈O₄ | 289.18 |

| 260.96 | ||

| 235.14 |

While mass spectrometry provides information on mass and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of a molecule, making it indispensable for unambiguous structure confirmation. mdpi.comnih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used. nih.gov

For a molecule like this compound, the ¹³C NMR spectrum is particularly informative. libretexts.org Specific chemical shifts would confirm the presence of key functional groups:

Carbonyl Carbons (C=O): Resonances for keto groups would be expected in the downfield region of the spectrum, typically around δ 190-220 ppm. libretexts.org

Olefinic Carbons (C=C): Carbons involved in double bonds would appear in the δ 120-140 ppm range.

Aliphatic Carbons (-CH₂-, -CH₃): The long chain of methylene (B1212753) carbons would produce a dense series of signals in the upfield region (δ 20-40 ppm), with a terminal methyl group appearing around δ 14 ppm. researchgate.net

The combination of these spectroscopic data allows for the complete and unambiguous assignment of the chemical structure of this compound and its various isomers. mdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Metabolomic Profiling and Identification of this compound and Related Lipids

Metabolomics provides a powerful lens for investigating the role of this compound (DOX) and other related lipid mediators in biological systems. By measuring a wide array of small molecules, these approaches can uncover novel biochemical pathways and quantify specific molecules of interest. Methodologies are broadly categorized into untargeted and targeted approaches, each offering distinct advantages for lipid analysis. nih.govfrontiersin.org

Untargeted Metabolomics Approaches for this compound Discovery

Untargeted metabolomics is an exploratory approach designed to capture and measure as many detectable metabolites as possible in a sample, including those that are chemically unknown. nih.govfrontiersin.org This global snapshot is particularly valuable for discovery-driven research, where the goal is to identify novel or unexpected changes in the metabolome, such as identifying new derivatives or isomers of DOX. frontiersin.orglcms.cz

In the context of DOX research, an untargeted strategy could reveal previously uncharacterized oxidized metabolites of linoleic acid or related polyunsaturated fatty acids. Because this approach is not restricted to a predefined list of molecules, it holds the potential to discover novel DOX analogs or downstream metabolites that may be relevant to specific biological conditions or disease states. thermofisher.comnih.gov The primary output is a large dataset of mass-to-charge ratios (m/z) and retention times, which serves as a foundation for identifying features that differ significantly between experimental groups. waters.com

Targeted Metabolomics for this compound Quantification and Pathway Analysis

In contrast to the broad survey of untargeted analysis, targeted metabolomics focuses on the precise measurement and quantification of a predefined set of known metabolites. americanpharmaceuticalreview.commdpi.com This hypothesis-driven approach is the gold standard for validating findings from untargeted studies and for accurately quantifying specific molecules like DOX to understand their role in established metabolic pathways. americanpharmaceuticalreview.comnih.gov

The most common platform for targeted oxylipin analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often using a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govmdpi.comspringernature.com This technique offers exceptional sensitivity and specificity. mdpi.com In an MRM experiment, the first quadrupole selects the precursor ion (the specific m/z of DOX), which is then fragmented in the collision cell. The third quadrupole then selects a specific, characteristic fragment ion for detection. This two-stage mass filtering minimizes background noise and allows for reliable quantification, even at the low concentrations typical of oxylipins in biological samples. mdpi.comresearchgate.net

For accurate quantification, stable isotope-labeled internal standards are crucial. nih.govspringernature.com An isotopic analog of DOX would be added to the sample at a known concentration before processing. Because it is chemically identical to the endogenous DOX, it co-elutes and experiences similar ionization effects, allowing for the correction of experimental variability and providing precise absolute or relative quantification. springernature.com This quantitative data is essential for studying the dynamics of pathways involving DOX and for developing potential biomarkers. nih.govresearchgate.net

Interactive Data Table: Comparison of Metabolomic Approaches for DOX Research

| Feature | Untargeted Metabolomics | Targeted Metabolomics |

| Primary Goal | Discovery of novel or unexpected metabolites; comprehensive profiling. frontiersin.org | Accurate quantification of predefined metabolites (e.g., DOX). americanpharmaceuticalreview.commdpi.com |

| Approach | Hypothesis-generating; global analysis of all detectable features. lcms.cz | Hypothesis-driven; focuses on a specific list of analytes. nih.gov |

| Typical Platform | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) coupled with LC. nih.govthermofisher.com | Triple Quadrupole (QqQ) Mass Spectrometry with LC-MS/MS (MRM mode). nih.govmdpi.com |

| Selectivity | Lower; measures thousands of signals simultaneously. nih.gov | High; specific precursor-product ion transitions are monitored. researchgate.net |

| Sensitivity | Generally lower than targeted methods for specific compounds. | High sensitivity, suitable for low-abundance lipids like oxylipins. mdpi.com |

| Quantification | Relative quantification (semi-quantitative). nih.gov | Absolute or precise relative quantification using internal standards. nih.govspringernature.com |

| Application to DOX | Identifying new DOX isomers, adducts, or related oxidized fatty acids. thermofisher.com | Measuring precise concentrations of DOX to validate its role in pathways. nih.gov |

Data Processing and Multivariate Statistical Analysis in this compound Metabolomics

Metabolomics experiments, particularly untargeted ones, generate vast and complex datasets that require sophisticated data processing and statistical analysis to extract meaningful biological information. researchgate.netcreative-proteomics.com The raw data from the mass spectrometer consists of thousands of features defined by their m/z, retention time, and intensity. waters.com

The initial step is data preprocessing, which involves peak detection, alignment of peaks across different samples, and normalization to correct for technical variations. mdpi.comnih.gov Software tools such as MS-DIAL, Progenesis QI, and lipidr are often used to automate these critical steps, converting the raw data into a structured data matrix suitable for statistical analysis. oup.commdpi.comprotocols.io

Following preprocessing, multivariate statistical analysis is applied to discern patterns and identify metabolites that are significantly different between experimental groups. nih.govnih.gov Common methods include:

Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that uses group information to maximize the separation between experimental classes. nih.govoup.com PLS-DA is effective at identifying the variables (i.e., specific metabolites like DOX) that are most responsible for the observed group separation. frontiersin.org

These multivariate methods are often complemented by univariate analyses (e.g., t-tests) to assess the statistical significance of individual metabolites. mdpi.comnih.gov The results are commonly visualized using volcano plots, which highlight features with both large fold-changes and high statistical significance, or heat maps, which show the relative abundance of significant metabolites across all samples. lipidr.orgresearchgate.net

Confidence Levels in Metabolite Identification for this compound Analogs

A critical challenge in metabolomics is the accurate identification of detected chemical features. researchgate.net To standardize the reporting of metabolite identifications, the Metabolomics Standards Initiative (MSI) established a tiered system of confidence levels. creative-proteomics.commetabolon.com This framework is essential for interpreting the results of studies on DOX and its analogs, as it provides a clear indication of the evidence supporting a particular structural assignment. researchgate.netvanderbilt.edu

The confidence levels are generally categorized as follows:

Level 1: Confidently Identified Compound: This is the highest level of confidence. creative-proteomics.comresearchgate.net Identification is confirmed by comparing at least two orthogonal properties (e.g., retention time, mass spectrum, and MS/MS fragmentation pattern) of the analyte to those of an authentic, purified chemical standard analyzed under the identical analytical conditions. creative-proteomics.commetabolon.comnovelgenetech.com To achieve Level 1 identification for a DOX isomer, one would need to run a pure standard of that specific isomer on the same instrument.

Level 2: Putatively Annotated Compound: At this level, the compound's structure is proposed based on spectral similarity to a public or commercial database (e.g., METLIN, LipidMaps) or literature data, but it has not been confirmed with a local reference standard. creative-proteomics.comresearchgate.net This level often relies on matching the experimental MS/MS fragmentation pattern to a library spectrum. researchgate.netresearchgate.net Many high-throughput lipidomics studies report identifications at this level.

Level 3: Putatively Characterized Compound Class: The compound is assigned to a specific chemical class based on its characteristic spectral data, but the exact structure or isomeric configuration is unknown. creative-proteomics.comresearchgate.net For example, a feature might be confidently classified as a this compound based on its accurate mass and fragmentation pattern, but the precise positions of the oxo groups cannot be determined without further evidence.

Level 4: Unknown Compound: A feature is reproducibly detected and quantified but its chemical identity is completely unknown. creative-proteomics.comnovelgenetech.com It is characterized only by its m/z, retention time, and spectral data. researchgate.netnovelgenetech.com These unknowns can still be statistically significant and may represent novel metabolites worthy of further investigation. novelgenetech.com

Some frameworks have expanded on this to include additional levels, but these four represent the core of the MSI guidelines for communicating identification confidence. researchgate.netbiorxiv.org

Biological Roles and Mechanistic Investigations of Dioxooctadecadienoic Acid in Cellular Systems

Dioxooctadecadienoic Acid in Cellular Signaling Pathways

The role of lipids has expanded from structural components and energy reservoirs to critical mediators of cellular communication. This compound, as an OXLAM, is situated within this dynamic field of lipid signaling.

Investigation of this compound as a Signaling Lipid

While direct investigation into this compound as a signaling molecule is in its nascent stages, its classification as an OXLAM provides a framework for its potential roles. nih.govencyclopedia.pubfrontiersin.org OXLAMs are recognized as a family of biologically active molecules generated from the oxidation of linoleic acid, a major component of cellular membranes. jci.org Research on related OXLAMs, such as hydroxyoctadecadienoic acids (HODEs), has established their function as signaling lipids that can modulate pain and inflammation. frontiersin.org For instance, 9-HODE and 13-HODE are known to be involved in heat sensing and pain signaling through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. frontiersin.orgjci.org

Furthermore, studies using Drosophila have shown that the linoleic acid metabolite 9-(S)-HODE can activate the JNK signaling pathway, which in turn activates the transcription factor FOXO. life-science-alliance.org This finding establishes a molecular link between the metabolism of omega-6 polyunsaturated fatty acids, inflammatory responses, and the regulation of insulin (B600854) signaling. life-science-alliance.org Given that this compound shares a common precursor with these well-characterized signaling lipids, it is plausible that it also possesses signaling capabilities, potentially acting as a transducer in response to oxidative stress or metabolic shifts. One analysis has noted this compound in connection with hormonal signaling pathways, further suggesting its role as a bioactive lipid. uj.ac.za

Interaction of this compound with Cellular Receptors and Enzymes

The function of a signaling lipid is defined by its interactions with specific cellular targets. Evidence suggests that OXLAMs, the family to which this compound belongs, can act as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). smw.ch PPARs are critical regulators of lipid and glucose metabolism and inflammation. smw.chnih.gov

Specific research has demonstrated that 13-S-HODE, a related OXLAM, binds to and down-regulates PPAR-delta, a mechanism that contributes to the induction of apoptosis in colorectal cancer cells. nih.gov Moreover, 9-(S)-HODE is recognized as an endogenous agonist for PPARs, highlighting the role of these oxidized lipids in transcriptional regulation. nih.gov These interactions suggest a potential mechanism whereby this compound could influence gene expression programs related to metabolic control and cellular proliferation.

In addition to receptor binding, the enzymatic pathways that produce this compound are central to its function. The synthesis of OXLAMs is primarily catalyzed by lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. frontiersin.orgnkust.edu.twresearchgate.netmdpi.com Therefore, this compound is a product of these enzymatic cascades, which are often activated during inflammation and cellular stress. The generation of such oxidized metabolites is a key step in the cellular response to damage and infection. life-science-alliance.org

This compound Involvement in Membrane Dynamics and Lipid Homeostasis

Cellular membranes and lipid storage organelles are not static structures but are dynamically regulated to maintain cellular function and integrity. This compound is implicated in these processes through its effects on membrane properties and its role in lipid storage.

Impact on Cellular Membrane Structure and Function

The biophysical properties of cellular membranes, such as fluidity, are heavily influenced by their lipid composition. wikipedia.orgstudymind.co.uk The presence of unsaturated fatty acids, characterized by "kinks" in their acyl chains, generally increases membrane fluidity, while cholesterol tends to have a stabilizing effect. wikipedia.orgmdpi.com The introduction of oxidative modifications to fatty acids can significantly alter these properties. Lipid peroxidation can lead to changes in how lipids pack together, potentially affecting membrane rigidity and the formation of specialized lipid domains. encyclopedia.pub

As an 18-carbon unsaturated fatty acid with two ketone groups, this compound possesses a distinct chemical structure that would be expected to influence membrane dynamics. The polar ketone groups would alter the hydrophobic nature of the acyl chain, likely affecting its interaction with neighboring phospholipids (B1166683) and cholesterol molecules. This could lead to perturbations in membrane fluidity and the lateral organization of membrane components, although specific experimental data on this compound's direct impact remain to be fully elucidated. The process of incorporating different lipids, including those with longer or more saturated chains, can lead to the formation of distinct patches or domains within the membrane. libretexts.org

Regulation of Lipid Droplet Formation and Metabolism by this compound

Lipid droplets are cellular organelles that serve as hubs for storing and metabolizing neutral lipids, playing a crucial role in managing cellular energy and protecting against the toxic effects of excess fatty acids (lipotoxicity). biorxiv.orgd-nb.info The formation of lipid droplets is a highly regulated process initiated by the synthesis of neutral lipids, primarily triacylglycerols (TAGs), in the endoplasmic reticulum. mdpi.comnih.gov

Research indicates that long-chain unsaturated fatty acids are potent inducers of lipid droplet formation. d-nb.info this compound, being an unsaturated 18-carbon fatty acid, fits the structural profile of a molecule that could promote lipid droplet biogenesis. The sequestration of potentially reactive fatty acids, such as OXLAMs, into the neutral core of lipid droplets is a key mechanism for maintaining lipid homeostasis. biorxiv.org The esterification of fatty acids into TAGs is catalyzed by diacylglycerol O-acyltransferase (DGAT) enzymes. nih.gov It is plausible that this compound serves as a substrate for DGAT, allowing it to be incorporated into TAGs and safely stored within lipid droplets. This process would be vital for buffering the cell from the potential reactivity of this oxidized lipid. Impairing lipid droplet formation through DGAT inhibition forces polyunsaturated fatty acids into membrane phospholipids, increasing lipid peroxidation and sensitizing cells to a form of cell death known as ferroptosis. biorxiv.org

Modulation of Enzymatic Activities by this compound

This compound and its metabolic relatives can influence cellular function by modulating the activity of key enzymes. This modulation can occur through direct interaction with the enzyme or by altering the expression of the enzyme's gene.

The primary enzymes associated with this compound are those responsible for its synthesis from linoleic acid, namely lipoxygenases (LOXs) and, to a lesser extent, cyclooxygenases (COXs). frontiersin.orgmdpi.com The activity of these enzymes is a critical control point. For example, LOX activity is known to increase significantly in plants under drought stress, correlating with lipid peroxidation. unibas.it Different LOX enzymes can produce various hydroperoxide precursors that lead to the formation of dioxo- derivatives. nkust.edu.tw

Beyond its own synthesis, this compound and related OXLAMs can act as modulators of enzyme activity. Some fatty acids can function as allosteric modulators of COX enzymes, binding to a site distinct from the active site to influence catalysis. nih.gov Furthermore, the interaction of OXLAMs with PPAR nuclear receptors represents a significant mechanism for modulating the expression of a wide array of genes, including those encoding for enzymes involved in lipid metabolism and inflammation. smw.chnih.gov For instance, the activation of PPARs by ligands can lead to the transcriptional upregulation or downregulation of target enzymes, thereby orchestrating broad shifts in cellular metabolic and signaling programs. smw.ch While direct evidence is still needed, it is also conceivable that lipids like this compound could modulate enzyme activity through physical mechanisms, such as altering the membrane environment in which an enzyme resides or through direct, lower-affinity binding that might destabilize or activate the protein, a mechanism observed with bile acids and certain proteases. nih.gov

In Vitro Studies of Enzyme-Dioxooctadecadienoic Acid Interactions

The interaction of this compound with various enzymes has been a subject of in vitro investigation to elucidate its biochemical mechanisms. These studies are crucial for understanding how the compound might exert its effects at a molecular level. In vitro assays are fundamental in determining if a compound is a substrate or an inhibitor of metabolizing enzymes. mdpi.com Such studies often utilize pooled human liver microsomes to assess the potential for metabolism-mediated interactions. taylorfrancis.com

The primary goal of in vitro evaluation is to identify the potential of a drug candidate to act as a "perpetrator" or "precipitant" of drug-drug interactions by inhibiting cytochrome P450 (CYP) enzymes. taylorfrancis.combioivt.com These enzymes are critical for the metabolism of a vast number of xenobiotics. bioivt.com Inhibition of these enzymes can lead to altered plasma levels of co-administered drugs, potentially causing toxicity or reduced efficacy. nih.gov

Methodologies for these investigations include direct and time-dependent inhibition assays. bioivt.comnih.gov A three-curve assay can be employed to measure direct, time-dependent, and metabolism-dependent inhibition. bioivt.com Cocktail probe assays are also utilized to simultaneously evaluate a compound's inhibitory effects on multiple CYP enzymes. mdpi.comnih.gov These in vitro data serve as an initial indicator of potential pharmacokinetic interactions. nih.gov

It is essential to examine time-dependent inhibition for drug candidates, as this can indicate prolonged enzyme inhibition. taylorfrancis.com For example, compounds like tienilic acid pose a risk for extended inhibition of CYP enzymes. taylorfrancis.com The use of specific probe substrates for each CYP isozyme allows for the precise determination of inhibitory activity. nih.gov

Effects on Metabolic Enzyme Regulation

The regulation of metabolic pathways is a complex process controlled at multiple levels, including the regulation of enzyme activity. mgcub.ac.in Enzymes involved in these pathways can be regulated by various mechanisms, including allosteric regulation, covalent modification, and changes in enzyme concentration. funaab.edu.nglibretexts.org

Allosteric regulation involves the binding of a modulator molecule to a site on the enzyme distinct from the active site, known as the allosteric site. funaab.edu.nglibretexts.org This binding induces a conformational change in the enzyme, leading to either activation or inhibition of its catalytic activity. funaab.edu.ng This mechanism allows for the integration of signals from different metabolic pathways. libretexts.org

Covalent modification is another key regulatory mechanism where enzymes are interconverted between active and inactive forms through the action of other enzymes. funaab.edu.ng Phosphorylation and dephosphorylation are the most common forms of covalent modification in mammalian systems. mgcub.ac.infunaab.edu.ng For instance, enzymes like glycogen (B147801) synthase and acetyl-CoA carboxylase are inactivated by phosphorylation, while glycogen phosphorylase is activated. mgcub.ac.in These modifications can amplify or dampen the effects of allosteric regulators. funaab.edu.ng

The concentration of metabolic enzymes, controlled by the rates of their synthesis and degradation, also plays a crucial role in regulating metabolic flux. funaab.edu.ng For example, carbohydrate feeding can induce the synthesis of enzymes involved in glycolysis and fatty acid synthesis by increasing their mRNA levels. nih.gov Conversely, polyunsaturated fatty acids have been shown to repress the expression of these same enzymes. nih.gov

The study of how compounds like this compound might influence these regulatory mechanisms is an active area of research. For example, fatty acids and their derivatives can act as natural ligands for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which in turn regulate the transcription of genes encoding metabolic enzymes. nih.gov

This compound in Cellular Stress Responses

Role in Oxidative Stress Modulation (e.g., ROS mechanisms in research models)

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. mdpi.com ROS, which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are byproducts of aerobic metabolism and can be generated from both endogenous and exogenous sources. mdpi.comnih.gov While high levels of ROS can damage cellular components like DNA, proteins, and lipids, lower levels function as signaling molecules in various physiological processes, a concept known as redox biology. nih.gov

The cellular response to ROS is multifaceted. Enzymatic defense systems, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX), work to scavenge ROS. frontiersin.org Non-enzymatic antioxidants like glutathione (GSH) and ascorbic acid also play a crucial role. frontiersin.org When ROS levels overwhelm these defenses, cells enter a state of oxidative stress. frontiersin.org

ROS can modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, through the oxidative modification of cysteine residues in regulatory proteins. mdpi.com For example, oxidation of cysteine residues in apoptosis signal-regulating kinase 1 (ASK1) leads to its activation and propagation of stress signals. mdpi.com The Keap1-Nrf2-ARE pathway is another critical system regulated by ROS, where oxidation of Keap1 allows for the activation of the transcription factor Nrf2, leading to the expression of antioxidant genes. mdpi.com

The involvement of specific fatty acids and their oxidized derivatives in modulating these oxidative stress responses is a key area of investigation. These molecules can potentially influence ROS production or interact with the signaling pathways that respond to oxidative stress. nih.gov

Influence on Inflammatory Pathways at a Molecular Level

Inflammation is a protective response initiated by detrimental stimuli, including pathogens and damaged cells. nih.gov The process involves the activation of signaling pathways that lead to the production and release of inflammatory mediators. nih.gov Key signaling pathways implicated in inflammation include the nuclear factor-kappa B (NF-κB) and MAPK pathways. nih.govnih.gov

The inflammatory response is triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern-recognition receptors (PRRs) like Toll-like receptors (TLRs). nih.gov Activation of these receptors initiates intracellular signaling cascades. nih.gov

The NF-κB pathway is a central regulator of inflammation. nih.gov In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. nih.gov

The MAPK pathways, including ERK1/2, JNK, and p38, are also activated by inflammatory signals and stress. nih.gov These kinases phosphorylate and activate transcription factors that contribute to the inflammatory response. nih.gov

Certain fatty acids and their metabolites can modulate these inflammatory pathways. For example, oleic acid has been shown to exert anti-inflammatory effects by influencing histone acetylation and DNA methylation. mdpi.com Compounds that can inhibit the synthesis of inflammatory mediators like TNF-α and cyclooxygenase-2 (COX-2) are of significant interest for their therapeutic potential. nih.gov

This compound in Angiogenesis Research Mechanisms (in vitro, in silico)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions like cancer. frontiersin.orgnih.gov Research into the mechanisms of angiogenesis often employs a variety of in vitro and in silico models to identify and characterize pro- and anti-angiogenic factors. frontiersin.orgnih.gov

In vitro angiogenesis assays are essential tools for studying the cellular processes involved in blood vessel formation. frontiersin.orgnih.gov These assays typically use primary endothelial cells and evaluate various aspects of their behavior, including viability, proliferation, migration, and tube formation. frontiersin.org Commonly used methods include transwell migration assays and wound scratch assays to assess endothelial cell migration, a crucial step in angiogenic sprouting. frontiersin.org

The process of angiogenesis is tightly regulated by a balance of pro-angiogenic factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), and anti-angiogenic factors. frontiersin.org The VEGF/VEGFR2 signaling pathway is a key driver of angiogenesis, and blocking components of this pathway is a common strategy for inhibiting angiogenesis. nih.gov

In silico approaches, such as molecular docking, are increasingly used to screen for potential anti-angiogenic compounds and to elucidate their mechanisms of action. nih.govdovepress.com These computational methods can predict the binding of small molecules to protein targets involved in angiogenesis, such as dihydrofolate reductase (DHFR). dovepress.com This allows for the rapid identification of promising candidates for further in vitro and in vivo testing. dovepress.com

The potential of specific lipid molecules, including this compound, to modulate angiogenesis is an area of active investigation. By utilizing these in vitro and in silico models, researchers can determine whether such compounds promote or inhibit angiogenesis and identify the molecular targets through which they exert their effects.

This compound in Microorganismal and Plant Biology Research

Research in plant and microbial biology encompasses a wide range of disciplines, from molecular and cellular biology to ecology and evolution. ncsu.eduberkeley.edu A significant focus of this research is understanding the fundamental biological processes in these organisms and applying this knowledge to address real-world challenges. ncsu.edu

In plant biology, research often centers on areas such as plant cell biology, development, molecular biology, and biochemistry. ncsu.edu Plants are the primary source of many essential compounds, including amino acids and vitamins, and they play a critical role in global ecosystems. nih.gov Research in plant physiology examines how plants respond to their environment and to various stresses. nih.govuit.no

Microorganismal biology research explores the vast diversity of microbes and their roles in various ecosystems. ncsu.edu This includes the study of plant-microbe interactions, which can be symbiotic or pathogenic. uit.noijcrbp.com Microorganisms are also being engineered for applications such as biofuel production and bioremediation. ncsu.edu

The role of fatty acids and their derivatives in the biology of plants and microorganisms is an important area of study. In plants, fatty acids are components of membranes and storage lipids, and they also serve as signaling molecules in processes like defense against pathogens. Research in this area investigates the biosynthesis and function of these molecules. ijcrbp.com

In microorganisms, fatty acid composition can influence membrane fluidity and adaptation to environmental conditions. The interactions between plants and microbes are often mediated by chemical signals, which can include lipid-derived molecules. Understanding the role of compounds like this compound in these contexts could provide insights into fundamental biological processes and may have applications in agriculture and biotechnology. ijcrbp.com

This compound Analogues in Plant Specialized Metabolite Research

This compound is an oxygenated derivative of an 18-carbon fatty acid, placing it within the broad and functionally diverse class of plant metabolites known as oxylipins. researchgate.netuj.ac.za These molecules are produced via the oxidation of polyunsaturated fatty acids and are central to a plant's ability to respond to its environment. researchgate.net While specific research on this compound itself is limited, its structural analogues—other keto-fatty acids—are subjects of intensive investigation in the field of plant specialized metabolism. These analogues serve as critical signaling molecules in plant growth, development, and defense. nih.govfrontiersin.org

Plant oxylipins are primarily synthesized from linoleic and linolenic acids through the lipoxygenase (LOX) pathway. researchgate.net The initial products, fatty acid hydroperoxides, are converted by a range of enzymes into various compounds, including keto-fatty acids. researchgate.netimrpress.com Research has demonstrated that many of these oxylipins, including keto-derivatives, possess direct antimicrobial properties and are key regulators of defense gene expression and programmed cell death in response to pathogens. nih.gov

The most studied analogues are jasmonates, which include the precursor 12-oxo-phytodienoic acid (OPDA). nih.govrsc.org OPDA is recognized not only as an intermediate in the biosynthesis of jasmonic acid but also as an independent signaling molecule. rsc.org Studies on these compounds have been crucial for understanding how plants defend against herbivores and pathogens. For instance, research has shown that specific keto-oxylipins like 13-keto-9(Z),11(E),15(Z)-octadecatrienoic acid can strongly inhibit the growth of plant pathogens. nih.gov The investigation of these analogues provides a framework for understanding the potential biological significance of related but less-studied compounds like this compound.

Table 1: this compound Analogues and Their Roles in Plant Research

| Compound Name | Abbreviation | Role / Research Focus | Key Findings |

|---|---|---|---|

| 12-oxo-phytodienoic acid | OPDA | Biosynthetic precursor and independent signaling molecule. rsc.org | Plays a dual role in plant biology, regulating defense responses and development. rsc.org |

| Jasmonic acid | JA | Phytohormone regulating defense and development. nih.gov | Mediates the production of specialized defensive metabolites and enhances resilience to stress. rsc.org |

Biosynthesis and Function in Fungi and Bacteria Models

The synthesis and function of this compound are not well-documented in fungal and bacterial systems. However, the metabolic pathways for producing related keto-fatty acids from linoleic acid are well-established, providing a model for its potential biosynthesis.

Fungal Models

In fungi, the biosynthesis of fatty acids and their derivatives, such as polyketides, is carried out by large, multi-domain enzymes called fatty acid synthases (FAS) and polyketide synthases (PKS). researchgate.netpnas.org The process begins with starter units like acetyl-CoA and extender units like malonyl-CoA, which are iteratively condensed to form a growing acyl chain. nih.gov In standard fatty acid synthesis, the β-keto group formed after each condensation is fully reduced by a cycle of ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) reactions. nih.govaocs.org

Fungi produce polyunsaturated fatty acids, such as linoleic acid, from saturated precursors like stearic acid via desaturase enzymes. imrpress.com These polyunsaturated fatty acids are the primary substrates for oxylipin production. imrpress.com The biosynthesis of fungal oxylipins is typically initiated by lipoxygenase (LOX) enzymes, which introduce oxygen to form a hydroperoxy-fatty acid. imrpress.com This reactive intermediate can then be converted into a variety of other products, including keto-fatty acids, by enzymes from the cytochrome P450 family. imrpress.com This pathway provides a plausible route for the formation of this compound from linoleic acid precursors.

Bacterial Models

Bacteria, particularly those in the gut microbiome, are known to extensively metabolize dietary fatty acids like linoleic acid. nih.gov Instead of a LOX-dependent pathway, bacteria often employ different enzymatic strategies. The metabolism of linoleic acid can proceed through several routes, including isomerization to form conjugated linoleic acids (CLA) or hydration to produce hydroxy fatty acids. nih.govfrontiersin.org

Key enzymes in these transformations include linoleate (B1235992) isomerase, which catalyzes the conversion of linoleic acid to CLA isomers. frontiersin.orgscielo.br This activity is prominent in species like Butyrivibrio fibrisolvens and various Lactobacillus strains. frontiersin.orgscielo.br Other bacteria, such as Lactobacillus plantarum, possess a multi-enzyme system that can hydrate (B1144303) linoleic acid to form 10-hydroxy-cis-12-octadecenoic acid. pnas.org This hydroxy fatty acid can be further metabolized. pnas.org These pathways demonstrate the capacity of bacteria to oxygenate C18 fatty acids, which could theoretically be extended to produce dioxo-derivatives, although this specific outcome has not been extensively reported.

Table 2: Key Enzymes in Fungal and Bacterial Fatty Acid Modification

| Organism Type | Enzyme/System | Substrate | Product(s) | Function/Pathway |

|---|---|---|---|---|

| Fungi | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | Saturated Fatty Acids (e.g., Palmitate) | Primary fatty acid biosynthesis. researchgate.netnih.gov |

| Fungi | Lipoxygenase (LOX) | Linoleic Acid | Hydroperoxy-fatty acids | Initiation of oxylipin biosynthesis. imrpress.com |

| Bacteria | Linoleate Isomerase | Linoleic Acid | Conjugated Linoleic Acid (CLA) | Biohydrogenation and fatty acid modification. frontiersin.orgscielo.br |

| Bacteria | Hydratase (e.g., CLA-HY) | Linoleic Acid | 10-hydroxy-cis-12-octadecenoic acid | Fatty acid saturation and metabolism. pnas.org |

Synthetic Biology and Metabolic Engineering for Dioxooctadecadienoic Acid Production and Derivative Research

Heterologous Expression Systems for Dioxooctadecadienoic Acid Biosynthesis

Heterologous expression, which involves expressing a gene or a set of genes in a host organism that does not naturally produce the target compound, is a cornerstone of modern biotechnology. wikipedia.org This approach allows for the production of valuable natural products in well-characterized and easily culturable microbial hosts. wikipedia.orgnih.gov

Engineering Microbial Hosts for Enhanced this compound Production

The selection and engineering of microbial hosts are critical for the successful heterologous production of this compound. Ideal hosts, often referred to as "chassis" organisms, possess a clear genetic background, are easy to culture, grow rapidly, and have efficient systems for genetic transformation. mdpi.com Commonly used hosts include bacteria like Escherichia coli and Bacillus subtilis, as well as eukaryotes such as the yeast Saccharomyces cerevisiae and filamentous fungi like Aspergillus nidulans and Aspergillus oryzae. mdpi.com

Engineering strategies focus on several key areas:

Redirecting Metabolic Flux: To maximize the yield of this compound, it is essential to channel the flow of precursor metabolites towards its biosynthetic pathway. nih.gov This can involve upregulating the enzymes responsible for producing precursors like acetyl-CoA and malonyl-CoA. nih.gov

Improving Precursor Availability: Enhancing the supply of the fatty acid precursors to the enzymes that introduce the dioxo functionalities is a key strategy. For instance, increasing the levels of specific fatty acid building blocks can significantly boost the production of the desired polyketide-like molecule. nih.gov

Host Genome Minimization: Deleting non-essential gene clusters from the host's genome can free up metabolic resources and reduce the formation of unwanted byproducts, thereby improving the production titers of the target compound. nih.govnih.gov

Optimizing Expression Systems: The use of strong, inducible promoters and stable expression vectors ensures controlled and high-level expression of the biosynthetic genes for this compound. nih.gov Techniques like recombinase-mediated cassette exchange (RMCE) allow for the stable integration of multiple copies of the biosynthetic gene cluster into the host chromosome, which can lead to a gene-dose-dependent increase in product yield. nih.gov

Recent advancements in functional genomics and genetic engineering technologies have significantly accelerated the process of strain improvement for the production of bacterial natural products. nih.govrsc.org These tools allow for the rational design and modification of microbial hosts to overproduce desired compounds. nih.govrsc.org

Strain Optimization and Genetic Modifications for Improved Yields

Once a suitable host is selected and engineered with the basic biosynthetic pathway, further optimization is often necessary to achieve industrially relevant yields. genscript.com This involves a combination of rational engineering and evolutionary approaches.

Key genetic modification strategies include:

Gene Knockout: Deleting genes that encode for competing metabolic pathways or for the degradation of the target product can significantly enhance yields. nih.gov The development of CRISPR-based gene editing tools has made this process more efficient and precise. genscript.comfrontiersin.org

Promoter Engineering: Fine-tuning the strength of promoters that control the expression of biosynthetic genes allows for the balancing of metabolic pathways and can prevent the accumulation of toxic intermediates. nih.gov

Enhancing Transformation Efficiency: Modifying the host to increase its ability to take up foreign DNA facilitates the rapid testing of different genetic constructs and accelerates the strain development cycle. genscript.com

Adaptive Laboratory Evolution (ALE): This method involves cultivating the production strain under specific selective pressures (e.g., high substrate concentration, presence of inhibitors) over many generations. nih.govillinois.edu This allows for the natural selection of mutants with improved fitness and, consequently, higher product tolerance and productivity. illinois.edunih.gov

Below is a table summarizing common strategies for strain optimization.

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Gene Knockout | Deletion of specific genes to eliminate competing pathways or product degradation. | Removing genes for endogenous restriction enzymes to prevent degradation of foreign DNA. | genscript.com |

| Promoter Engineering | Modifying promoter sequences to control the expression level of target genes. | Using strong viral promoters for high-level expression of heterologous transporters. | nih.gov |

| Adaptive Laboratory Evolution (ALE) | Culturing microorganisms under selective conditions to evolve desired traits. | Improving succinic acid production in Actinobacillus succinogenes at low pH. | nih.gov |

| Heterologous Expression | Introducing a complete gene cluster for a metabolic pathway into a new host. | Synthesis of tetrangulol (B1209878) and tetrangomycin (B1203879) in Streptomyces rimosus. | nih.gov |

| Genome-Scale Engineering | Large-scale modifications of the host genome to improve robustness. | Improving acid tolerance in various microorganisms for organic acid production. | nih.govillinois.edu |

Chemoenzymatic and Biocatalytic Approaches to this compound and Analogues

Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of biocatalysis with the versatility of traditional chemical synthesis. ucl.ac.ukeco-vector.com This hybrid approach is particularly valuable for creating complex molecules and their analogues that may be difficult to produce through purely biological or chemical routes. ucl.ac.ukmdpi.com

Enzymatic Cascades for this compound Derivative Synthesis

Enzymatic cascades, where multiple enzymes work in sequence to carry out a series of reactions in a single pot, offer an efficient way to synthesize derivatives of this compound. rsc.org These cascades can be designed to introduce new functional groups, alter stereochemistry, or modify the carbon backbone of the fatty acid.

For example, a cascade could be designed where the first enzyme, a lipase, hydrolyzes a triglyceride to release the fatty acid precursor. mdpi.com A subsequent enzyme, such as a fatty acid hydratase, could introduce a hydroxyl group, followed by an oxidase or dehydrogenase to create a keto group. nih.gov Finally, a fatty acid photodecarboxylase could be used to remove a carboxyl group, leading to a shorter-chain derivative. nih.gov The development of such multi-enzyme systems allows for the synthesis of a diverse range of D-amino acids and other high-value chiral compounds. nih.govus.es

Photo-Biocatalytic Strategies for Fatty Acid Transformation

A burgeoning area of biocatalysis involves the use of light to drive enzymatic reactions. nih.gov Fatty acid photodecarboxylase (FAP) is a prime example of a photoenzyme that utilizes blue light to catalyze the decarboxylation of fatty acids to produce alkanes. au.dkresearchgate.net This enzyme, originally discovered in the microalga Chlorella variabilis, uses a flavin adenine (B156593) dinucleotide (FAD) cofactor that, upon photoexcitation, initiates the removal of the carboxyl group. researchgate.net

This photo-biocatalytic approach can be integrated into cascades to transform fatty acids into various useful chemicals. For instance, a photoenzymatic cascade has been developed to convert unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. nih.gov This process first uses an oleate (B1233923) hydratase to add water across a double bond, followed by the FAP-catalyzed decarboxylation of the resulting hydroxy acid. nih.gov Such strategies present a sustainable route for producing valuable compounds from renewable fatty acid feedstocks. acs.org

Challenges in photo-biocatalysis include the photolability of the enzyme and ensuring adequate light penetration into the reaction mixture. acs.orgchemrxiv.org Continuous flow reactor systems are being explored to overcome these limitations and improve the productivity of these light-dependent transformations. acs.orgchemrxiv.org

Novel Synthetic Pathways for this compound and Related Compounds

The design of entirely new, non-natural synthetic pathways is a frontier in metabolic engineering. nih.gov This involves combining enzymes from different organisms in novel combinations to create pathways for molecules that are not found in nature. nih.gov Retrosynthesis models, which start with the desired product and work backward to identify potential precursors and enzymatic steps, are valuable tools in this process. kaist.ac.kr

For the synthesis of this compound, a novel pathway could be envisioned by combining enzymes with known functionalities in a new sequence. This might involve:

Identifying a suitable fatty acid precursor from a host's central metabolism.

Screening for and engineering oxygenase or dehydrogenase enzymes that can act on this precursor to introduce the two keto groups at the desired positions. This could involve enzymes from the P450 monooxygenase family or other oxidoreductases.

Assembling the genes for these enzymes into an operon or gene cluster for expression in a suitable microbial host. mdpi.com